endo-BCN-PEG12-acid

Übersicht

Beschreibung

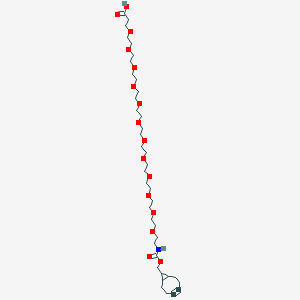

endo-BCN-PEG12-acid is a monodisperse polyethylene glycol (PEG) reagent containing a bicyclo[6.1.0]nonyne (BCN) group and a terminal carboxylic acid. The terminal carboxylic acid can react with primary amine groups in the presence of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU) to form a stable amide bond . The BCN group enables click chemistry with azide-tagged molecules, making it a valuable tool in bioconjugation and drug delivery .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of endo-BCN-PEG12-acid involves the conjugation of a BCN group to a PEG chain with a terminal carboxylic acid. The reaction typically requires the use of coupling agents such as EDC or HATU to activate the carboxylic acid, facilitating its reaction with the amine group on the BCN . The reaction is carried out under mild conditions, often in an organic solvent such as dimethyl sulfoxide (DMSO), dichloromethane (DCM), or dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The product is then purified using techniques such as chromatography to remove any impurities .

Analyse Chemischer Reaktionen

Types of Reactions

endo-BCN-PEG12-acid primarily undergoes click chemistry reactions, specifically strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing molecules . This reaction is copper-free, making it suitable for biological applications where copper ions could be detrimental .

Common Reagents and Conditions

Reagents: Azide-tagged molecules, EDC, HATU

Conditions: Mild temperatures, organic solvents (DMSO, DCM, DMF)

Major Products

The major products formed from these reactions are stable amide bonds and triazole linkages, which are useful in bioconjugation and drug delivery applications .

Wissenschaftliche Forschungsanwendungen

endo-BCN-PEG12-acid has a wide range of applications in scientific research:

Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.

Biology: Facilitates the labeling and tracking of biomolecules in live cells and tissues.

Medicine: Employed in drug delivery systems to improve the solubility and stability of therapeutic agents.

Industry: Used in the development of advanced materials and nanotechnology.

Wirkmechanismus

The mechanism of action of endo-BCN-PEG12-acid involves the formation of stable amide bonds and triazole linkages through click chemistry reactions. The BCN group undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing molecules, forming a stable triazole ring . This reaction is highly specific and efficient, making it ideal for bioconjugation and drug delivery applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

endo-BCN-PEG3-amine: Contains a BCN group and an amine group, used in similar click chemistry reactions.

endo-BCN-PEG12-NHS ester: Contains an NHS ester group and a BCN group, used for labeling primary amines.

BCN-PEG-biotin: Contains a BCN group and a biotin moiety, used for biotinylation of biomolecules.

Uniqueness

endo-BCN-PEG12-acid is unique due to its long PEG chain, which increases its solubility in aqueous media and reduces non-specific interactions . This makes it particularly useful in biological applications where solubility and specificity are crucial .

Biologische Aktivität

endo-BCN-PEG12-acid is a versatile compound utilized in various biological applications, primarily due to its unique structural features that facilitate bioconjugation and labeling of biomolecules. This compound incorporates a bicyclononyne (BCN) group that enables rapid, copper-free click chemistry reactions with azide-functionalized molecules, alongside a polyethylene glycol (PEG) spacer that enhances solubility and reduces non-specific interactions. The terminal carboxylic acid group allows for stable amide bond formation with amine-containing molecules.

Target Interactions

The primary interaction targets for this compound are the primary amines (-NH2) found on proteins, peptides, and oligonucleotides. The BCN group facilitates strain-promoted alkyne-azide cycloaddition (SPAAC), a highly efficient reaction that does not require copper catalysts, making it suitable for live-cell applications .

Biochemical Pathways

This compound plays a critical role in biochemical pathways involving protein labeling and detection. By conjugating to proteins and other biomolecules, it aids in elucidating their roles in various biological processes. This compound is particularly significant in the synthesis of proteolysis-targeting chimeras (PROTACs), which recruit E3 ubiquitin ligases to target proteins for degradation via the ubiquitin-proteasome system .

Cellular Effects

The application of this compound in PROTACs allows for the selective degradation of oncogenic proteins, thereby inhibiting cancer cell proliferation and inducing apoptosis. This targeted approach provides precise control over cellular functions by modulating the levels of key regulatory proteins .

Pharmacokinetics

As a PEG-based compound, this compound exhibits favorable solubility in aqueous media, enhancing its bioavailability. Its stability under physiological conditions is crucial for maintaining activity over extended periods, which is essential for therapeutic applications .

Bioorthogonal Labeling

This compound is ideal for bioorthogonal labeling due to its rapid reaction kinetics with azide groups. This property is particularly beneficial for tracking biomolecules in live cells and in vivo studies .

Bioconjugation

The compound serves as a linker to connect various biomolecules, including proteins and peptides, to surfaces or carriers. This capability enhances the specificity and efficacy of diagnostic agents and targeted drug delivery systems .

Surface Modification

In industrial applications, this compound can modify surfaces to improve properties such as biocompatibility and reduce fouling, which is critical in developing advanced materials .

Study on PROTACs

A recent study demonstrated the effectiveness of PROTACs synthesized using this compound in degrading specific target proteins involved in cancer progression. The study highlighted that these PROTACs maintained their efficacy over time, indicating their potential for long-term therapeutic use .

Cytotoxicity Assessment

In vitro cytotoxicity assays have shown that conjugates formed using this compound exhibit selective toxicity towards HER2-positive breast cancer cells while sparing HER2-negative cells. This selectivity underscores the potential of this compound in developing targeted cancer therapies .

Comparative Analysis Table

| Property | This compound | Other Linkers (e.g., DBCO) |

|---|---|---|

| Reaction Type | SPAAC (copper-free) | SPAAC (copper-dependent) |

| Solubility | High due to PEG spacer | Variable |

| Stability | Stable under physiological conditions | Often less stable |

| Specificity | High specificity for azides | Lower specificity |

| Application | PROTAC synthesis, bioorthogonal labeling | General bioconjugation |

Eigenschaften

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H67NO16/c40-37(41)7-9-43-11-13-45-15-17-47-19-21-49-23-25-51-27-29-53-31-32-54-30-28-52-26-24-50-22-20-48-18-16-46-14-12-44-10-8-39-38(42)55-33-36-34-5-3-1-2-4-6-35(34)36/h34-36H,3-33H2,(H,39,42)(H,40,41) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLDILOCSPCYAIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C2COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)CCC#C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H67NO16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

793.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.